2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline
Description
2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline is a brominated aniline derivative featuring a biphenyl-2-yloxy substituent at the 2-position and a bromine atom at the 5-position of the aniline ring. The biphenyl group introduces steric bulk and π-conjugation, which may influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
5-bromo-2-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c19-14-10-11-18(16(20)12-14)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHDDAOAXHLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-bromoaniline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of biphenyl with a brominated aniline under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or ethanol.
Grignard Reaction: Another approach involves the formation of a Grignard reagent from bromobenzene and magnesium, which is then reacted with a suitable electrophile to form the biphenyl moiety.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-2-yloxy)-5-bromoaniline may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)-5-bromoaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with specific electronic properties
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-bromoaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Trifluoromethyl
The substitution of bromine with trifluoromethyl (CF₃) significantly alters electronic and steric properties. For instance:
- 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline (CAS: 904253-69-6) replaces bromine with an electron-withdrawing CF₃ group, reducing electron density on the aromatic ring. This change could enhance resistance to electrophilic substitution reactions while increasing hydrophobicity .
- Impact on Applications : CF₃-substituted compounds are often explored in agrochemicals and pharmaceuticals due to metabolic stability, whereas brominated analogs may serve as halogenated intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Positional Isomerism: 2-yloxy vs. 4-yloxy Biphenyl Substituents
The position of the biphenyl-oxy group affects molecular geometry and packing:
- 2-([1,1'-Biphenyl]-4-yloxy)-5-bromoaniline (CAS: 946743-63-1) positions the biphenyl group at the 4-site, creating a linear structure compared to the angled 2-yloxy isomer. This difference may influence crystal packing and solubility .
- Hazard Profile : Both isomers are classified as irritants (Xi), but steric differences could modulate reactivity with biological targets .
Structural Analogs with Varying Substituents
- Benzyloxy vs.
- Halogen/Methyl Substituents : 5-Bromo-4-iodo-2-methylaniline demonstrates how additional halogens (I) and alkyl groups (CH₃) can enhance crystallinity and fluorescence properties .
Hazard Profiles
- Both this compound and its 4-yloxy isomer are classified as irritants (Xi), necessitating precautions in handling . Trifluoromethyl analogs may pose additional hazards due to fluorine’s reactivity .
Biological Activity
2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a biphenyl moiety connected through an ether linkage to a bromo-substituted aniline.
The compound's biological activity is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes, which could be linked to its pharmacological effects.
- Receptor Binding : The biphenyl group may enhance binding affinity to certain receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed varying degrees of effectiveness. The compound demonstrated selective cytotoxicity towards certain cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antitumor Activity : A study investigated the effect of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Another study focused on neuroprotective properties, where the compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxins.
Q & A
Q. What are the established synthetic routes for 2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline, and what are their key intermediates?
A four-step protocol starting from commercially available precursors involves nitration, selective bromination, allylation, and nitro group reduction. For example, nitration of 2-allylphenol followed by bromination introduces the bromo substituent, while allylation and reduction yield the final aniline derivative. Key intermediates include nitro-substituted and allyl-protected analogs, with yields exceeding 90% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
High-resolution NMR (¹H/¹³C) and HPLC-MS are essential for structural confirmation. For example, ¹H NMR can resolve the biphenyl coupling patterns and bromine-induced deshielding effects. HPLC with UV detection (λ = 254 nm) ensures purity (>98%), while X-ray crystallography (if applicable) validates stereoelectronic properties .
Q. How should researchers handle solubility and storage of this compound to ensure stability?
The compound is typically stored at room temperature in inert atmospheres (argon or nitrogen) to prevent oxidation. Solubility in polar aprotic solvents like DMSO or DMF facilitates reaction workflows. Stability tests recommend avoiding prolonged exposure to light or moisture, which can degrade the aniline moiety .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of bromination in the synthesis of this compound?
Electrophilic bromination using NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) enhances para-selectivity. Computational modeling (DFT) predicts electron density distribution, guiding substituent placement. Reaction monitoring via TLC or in-situ IR ensures minimal ortho-brominated byproducts .
Q. What biological targets or mechanisms are associated with biphenyl-aniline derivatives, and how can they be validated?
Biphenyl-aniline analogs exhibit affinity for NMDA receptors and tubulin inhibition, relevant in neurodegenerative diseases and cancer. In vitro assays (e.g., radioligand binding) and molecular docking studies (using AutoDock Vina) can identify binding pockets. Cross-validation with knockout cell lines confirms target specificity .
Q. How do structural modifications (e.g., allyl groups, halogen substitution) impact the compound’s pharmacological activity?
Allyl groups enhance membrane permeability, as shown in logP assays, while bromine increases electrophilic reactivity for covalent target engagement. Structure-activity relationship (SAR) studies using IC₅₀ values from cytotoxicity screens (e.g., MTT assays) quantify these effects. Meta-substitution often reduces toxicity compared to para-substitution .
Q. What computational tools predict the electronic properties of this compound for material science applications?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model HOMO-LUMO gaps and charge transfer dynamics. Solvatochromic shifts in UV-Vis spectra correlate with polarity, aiding in designing optoelectronic materials. MD simulations assess thermal stability in polymer matrices .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Meta-analyses of IC₅₀ values under standardized conditions (e.g., pH, serum concentration) are critical. Dose-response curves must account for assay variability (e.g., ATP levels in viability assays). Collaborative reproducibility studies using shared compound batches (e.g., via PubChem) minimize batch-to-batch inconsistencies .
Q. Can Suzuki-Miyaura cross-coupling reactions modify the biphenyl moiety for functional diversity?
Yes. Palladium-catalyzed coupling with aryl boronic acids introduces substituents (e.g., methoxy, trifluoromethyl) at the biphenyl position. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieve >85% yield. Post-functionalization preserves the aniline group’s reactivity .
Q. What methodologies design derivatives of this compound for therapeutic applications?
Fragment-based drug design (FBDD) links pharmacophores (e.g., boronic acids) to the biphenyl core. In vivo pharmacokinetic studies (e.g., murine models) assess bioavailability. Toxicity profiling (hERG inhibition, Ames test) ensures safety. Derivatives with IC₅₀ < 1 μM in cancer cell lines are prioritized .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
